Picropodophyllin-1-ethyl ether

Description

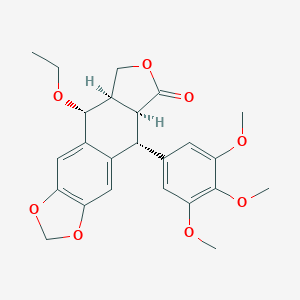

Structure

3D Structure

Properties

CAS No. |

106709-55-1 |

|---|---|

Molecular Formula |

C24H26O8 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1 |

InChI Key |

STGBBEULPHACPI-RGXPITOMSA-N |

SMILES |

CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |

Isomeric SMILES |

CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |

Canonical SMILES |

CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |

Other CAS No. |

106709-55-1 |

Synonyms |

picropodophyllin-1-ethyl ether |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations in Biological Activity

Stereochemical Cruciality for Biological Functionality

The biological activity of lignans (B1203133) like picropodophyllin-1-ethyl ether is not merely a function of its chemical composition but is critically dependent on the specific spatial arrangement of its atoms. The defined stereochemistry of this compound is a determining factor in its biological profile. ontosight.ai In the broader family of podophyllotoxins, to which picropodophyllin (B173353) is closely related, the configuration at specific carbon atoms is of utmost importance for their cytotoxic activities. nih.gov

Research has highlighted that for podophyllotoxin (B1678966) and its analogues, the stereochemistry at the C-1, C-2, and C-3 positions of the lignan (B3055560) skeleton, as well as the fusion of the lactone ring (ring D), dictates their interaction with biological targets such as tubulin. nih.govscispace.com The specific stereochemical configuration of this compound, particularly the cis-fusion of the γ-lactone ring, renders it significantly different in biological activity compared to its trans-fused isomers. pharmacophorejournal.com

Isomerism and its Impact on Research Outcomes (e.g., Picropodophyllin vs. Podophyllotoxin Isomers)

The impact of stereoisomerism on biological activity is starkly illustrated by comparing picropodophyllin with its diastereomer, podophyllotoxin. These two molecules share the same chemical formula but differ in the spatial orientation at the C-2 carbon, leading to a different fusion of the lactone ring. scispace.comresearchgate.net Podophyllotoxin possesses a trans-fused lactone ring, which is thermodynamically less stable but biologically more active as a potent inhibitor of microtubule assembly. scispace.compharmacophorejournal.com In contrast, picropodophyllin has a more stable cis-fused lactone ring and is considered biologically inactive or significantly less potent in this regard. pharmacophorejournal.com

This difference in activity has profound implications for research. The propensity of podophyllotoxin to isomerize to the more stable picropodophyllin under mild basic conditions is a critical consideration in chemical synthesis and extraction processes. scispace.compharmacophorejournal.com This isomerization can lead to a dramatic loss of the desired cytotoxic activity, highlighting the necessity of careful stereochemical control and analysis in research and drug development involving these compounds. pharmacophorejournal.com The distinct biological profiles of these isomers underscore the principle that even subtle changes in molecular geometry can drastically alter pharmacological outcomes.

| Feature | Podophyllotoxin | Picropodophyllin |

| Lactone Ring Fusion | trans | cis |

| Thermodynamic Stability | Less stable | More stable |

| Biological Activity (Antimitotic) | Highly active | Inactive or significantly less active |

Structural Elements Influencing Molecular Interactions and Target Binding

While the cis-lactone fusion in picropodophyllin diminishes its activity as a tubulin inhibitor, this specific stereochemistry allows for a different mode of biological action. Picropodophyllin has been identified as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). targetmol.comaacrjournals.org The structural elements that govern this interaction are distinct from those required for tubulin binding.

The key structural features of picropodophyllin that are thought to be crucial for its interaction with IGF-1R include:

The Trimethoxyphenyl Ring (E-ring): This pendant ring is a common feature among many biologically active lignans. Its orientation relative to the core tetracyclic structure is critical. In picropodophyllin, the equatorial orientation of this ring, a consequence of the cis-lactone fusion, is believed to be favorable for binding to the IGF-1R kinase domain. nih.gov

The Lactone Ring (D-ring): The cis-fused lactone ring, while detrimental to antimitotic activity, is a key component of the scaffold that presents the other functional groups in the correct orientation for IGF-1R inhibition. pharmacophorejournal.com

Studies have shown that picropodophyllin acts as a specific inhibitor of IGF-1R autophosphorylation, without significantly affecting other receptor tyrosine kinases like the insulin (B600854) receptor. targetmol.com This selectivity suggests a highly specific interaction between the molecular architecture of picropodophyllin and the IGF-1R.

| Compound | Target | Key Structural Feature for Activity |

| Podophyllotoxin | Tubulin | trans-fused lactone ring, axial E-ring |

| Picropodophyllin | IGF-1R | cis-fused lactone ring, equatorial E-ring |

Synthetic Approaches and Derivatization Strategies for Picropodophyllin 1 Ethyl Ether Analogues

Hemisynthesis Pathways from Natural Precursors

The most common and economically viable approach to producing Picropodophyllin-1-ethyl ether analogues is through the hemisynthesis from readily available natural lignans (B1203133), primarily podophyllotoxin (B1678966). Podophyllotoxin, extracted from the rhizomes of Podophyllum species, serves as a key starting material. mdpi.com The core of the hemisynthetic strategy revolves around the epimerization at the C-2 position of the lactone ring to convert the trans-lactone of podophyllotoxin to the more thermodynamically stable cis-lactone characteristic of picropodophyllin (B173353).

One established pathway involves the base-catalyzed isomerization of a podophyllotoxin derivative. For instance, 4-alpha-amino-4-deoxypodophyllotoxin can be treated with a base to induce epimerization at C-2, yielding the corresponding picropodophyllin isomer. Subsequent modifications, such as etherification at the C-1 hydroxyl group, can then be carried out to introduce the 1-ethyl ether moiety. This process typically involves reacting the picropodophyllin intermediate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to facilitate the Williamson ether synthesis.

Another approach involves the initial protection of other reactive functional groups on the podophyllotoxin scaffold, followed by the C-2 epimerization and subsequent etherification. This ensures the selective introduction of the ethyl ether at the desired C-1 position. The choice of protecting groups is critical to the success of this strategy, as they must be stable to the reaction conditions of epimerization and etherification and be readily removable without affecting the final product.

Total Chemical Synthesis Methodologies

While hemisynthesis is the more common route, total chemical synthesis offers the advantage of greater structural flexibility, allowing for the creation of analogues that are not accessible from natural precursors. Several total synthesis strategies for picropodophyllin and its analogues have been developed, often featuring elegant solutions to control the complex stereochemistry of the molecule.

A notable approach is the enzyme-assisted asymmetric total synthesis of (-)-picropodophyllin. nih.gov This methodology utilizes an enzymatic desymmetrization step to introduce chirality early in the synthesis, thereby controlling the absolute stereochemistry of the final product. A key feature of this synthesis is the late-stage introduction of the E-ring (the trimethoxyphenyl group), which allows for the synthesis of a variety of E-ring analogues for SAR studies. The final steps of this synthesis involve a lactonization to form the D-ring and a deprotection step to yield the target molecule. nih.gov

Other total synthesis approaches often rely on key reactions such as intramolecular Diels-Alder reactions to construct the tetracyclic core of the molecule. nuph.edu.ua These strategies require careful planning to control the relative and absolute stereochemistry of the multiple chiral centers. The convergence of synthetic fragments is also a common theme, where different parts of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. This approach allows for a more efficient and modular synthesis, facilitating the generation of a library of analogues.

Targeted Structural Modification for Enhanced Biological Activity

The systematic modification of the picropodophyllin scaffold has been instrumental in understanding the structural requirements for its biological activity and in designing analogues with improved properties.

Structure-activity relationship (SAR) studies are fundamental to the rational design of new therapeutic agents. For picropodophyllin analogues, SAR studies have revealed several key structural features that are critical for their biological activity.

The nature of the substituent at the C-1 position has been shown to influence activity. While the natural product has a hydroxyl group, the introduction of a 1-ethyl ether can modulate the compound's lipophilicity and pharmacokinetic properties. The trimethoxyphenyl E-ring is another critical determinant of activity. Modifications to the substitution pattern on this ring can significantly impact the potency of the analogues. nih.gov

Key SAR Principles for Picropodophyllin Analogues:

| Molecular Feature | Impact on Biological Activity |

| Cis-Lactone (D-ring) | Essential for picropodophyllin-like activity. |

| Stereochemistry | Absolute and relative stereochemistry at C-1, C-2, C-3, and C-4 is crucial. |

| C-1 Substituent | Can be modified to alter physicochemical properties. |

| E-ring (Trimethoxyphenyl) | Important for binding to biological targets; modifications can modulate potency. |

| C-4 Substituent | Influences potency and can alter the mechanism of action. |

The C-4 position of the picropodophyllin scaffold has been a major focus for structural modification. The nature of the substituent at this position can have a profound impact on the biological activity and even the mechanism of action of the resulting analogues. nih.govnih.gov

Studies have shown that increasing the steric bulk of the substituent at the C-4 position generally leads to a decrease in cytotoxic potency. nih.govchemrxiv.orgchemrxiv.org For example, a systematic study of C-4 ester analogues of podophyllotoxin demonstrated that as the size of the ester group increased from acetate (B1210297) to hexanoate, the antiproliferative activity decreased. chemrxiv.org This suggests that a smaller substituent at C-4 is generally preferred for this type of activity.

However, the introduction of specific functionalities at C-4 can also lead to a switch in the biological target. For instance, while podophyllotoxin and its close analogues often act as tubulin polymerization inhibitors, the introduction of a glycosidic moiety at the C-4 position, as seen in etoposide (B1684455) (a podophyllotoxin derivative), can convert the molecule into a topoisomerase II inhibitor. frontiersin.org This highlights the critical role of the C-4 substituent in determining the pharmacological profile of these compounds.

Effect of C-4 Modifications on Cytotoxicity:

| C-4 Substituent | Relative Cytotoxicity |

| Small Alkyl Esters | Generally more potent |

| Bulky Alkyl Esters | Generally less potent |

| Glycosidic Moieties | Can switch biological target |

The lactone D-ring is a hallmark of the podophyllotoxin family of lignans and is crucial for their biological activity. The cis-fused lactone of picropodophyllin is a key distinguishing feature from the trans-fused lactone of podophyllotoxin and is essential for its characteristic biological profile. scispace.com

Modifications that open the lactone ring, leading to delactonized analogues, have been investigated. Interestingly, some of these "seco" analogues have been shown to retain significant biological activity, suggesting that the intact lactone ring, while important, may not be an absolute requirement for all biological effects. mdpi.com This opens up possibilities for designing simplified analogues with potentially different pharmacokinetic properties.

The E-ring, the trimethoxyphenyl moiety, is also a critical component for the activity of picropodophyllin analogues. It is believed to be involved in the binding of the molecule to its biological targets. nih.gov SAR studies have shown that modifications to the methoxy (B1213986) groups on the E-ring can significantly alter the potency of the compounds. For example, the removal or alteration of these methoxy groups can lead to a decrease in activity, highlighting their importance in the interaction with target proteins.

The stereochemistry at C-9 is also an important factor. The natural configuration is generally preferred for optimal activity, and inversion of this stereocenter can lead to a significant loss of potency. This underscores the importance of maintaining the correct three-dimensional arrangement of the molecule for effective target engagement.

Modifications at the C-9' position (on the pendant E-ring) have also been considered. Altering the substitution pattern on the E-ring, including at the C-9' position, can impact the electronic and steric properties of this part of the molecule, which in turn can affect its binding affinity for its biological targets.

Biosynthetic Pathways and Natural Sources Relevant to Research

While this compound is a semi-synthetic compound, its core structural precursor, podophyllotoxin, is a naturally occurring lignan (B3055560). Research into the analogues of this compound is therefore deeply rooted in the biosynthetic pathways and natural sources of podophyllotoxin and related lignans. These natural compounds are primarily sourced from plants in the Berberidaceae family, notably from the genera Podophyllum and Dysosma.

The biosynthesis of these lignans originates from the dimerization of two coniferyl alcohol units, which are C6-C3 phenylpropanoid units. This dimerization occurs at the β-carbon of the side chains philadelphia.edu.jo. This foundational pathway gives rise to a variety of lignan structures, including the aryltetralin lactone lignan that forms the backbone of podophyllotoxin benthamdirect.com. Podophyllotoxin and its derivatives have demonstrated a wide array of pharmacological activities, with their antineoplastic and antiviral properties being of particular interest to researchers philadelphia.edu.jobenthamdirect.com. The demand for podophyllotoxin as a precursor for semi-synthetic anticancer drugs, such as etoposide and teniposide, has led to extensive research into its natural sources and extraction methods philadelphia.edu.jobenthamdirect.comresearchgate.net. Due to the slow regeneration of Podophyllum species and their status as endangered, alternative and sustainable sources are actively being explored nih.gov.

In addition to the plants themselves, endophytic fungi associated with these plants have emerged as a promising alternative source for producing podophyllotoxin. Studies have shown that endophytic fungi isolated from Podophyllum and Dysosma species can produce this valuable anticancer compound nih.govresearchgate.netnih.gov. For instance, strains of Phialocephala fortinii isolated from the rhizomes of Podophyllum peltatum have been shown to produce podophyllotoxin in culture researchgate.net. Similarly, various endophytic fungi, including species of Fusarium, Trametes, Penicillium, Aspergillus, and Ganoderma, isolated from Dysosma species have demonstrated the ability to produce podophyllotoxin nih.govnih.gov.

Isolation from Dysosma versipellis and other Podophyllum Species for Research Purposes

The primary natural sources for the lignans that serve as precursors for this compound analogues are the roots and rhizomes of Dysosma versipellis and various Podophyllum species benthamdirect.commdpi.com. These plants are rich in aryltetralin lignans, which have garnered significant attention for their cytotoxic properties mdpi.com.

Dysosma versipellis, a plant widely distributed in the central and southern regions of China, has been a subject of phytochemical investigations that have led to the isolation of numerous lignans mdpi.com. Research has shown that the dried roots and rhizomes of D. versipellis are a particularly rich source of these compounds mdpi.com. Quantitative analysis via HPLC has revealed that podophyllotoxin can be found at high concentrations in the roots of D. versipellis, comparable to that in the commercial source Podophyllum hexandrum. This suggests that cultivation of D. versipellis could provide an alternative source for podophyllotoxin production. One study isolated a new monoepoxylignan, dysosmarol, along with eight known compounds including podophyllotoxin, 4'-demethylpodophyllotoxin, and deoxypodophyllotoxin (B190956) from the roots of this plant.

Similarly, species of the genus Podophyllum, such as Podophyllum hexandrum (also known as Podophyllum emodi) and Podophyllum peltatum, are well-established sources of podophyllotoxin philadelphia.edu.jobenthamdirect.comnih.govijhsr.org. The rhizomes of these plants contain a resin, known as podophyllin, which can contain a significant percentage of podophyllotoxin philadelphia.edu.joijhsr.org. For example, the resin from P. emodi can contain up to 32-60% podophyllotoxin by dry weight ijhsr.org.

The isolation of these lignans for research purposes typically involves extraction from the dried and powdered roots and rhizomes using solvents such as methanol (B129727) or ethanol (B145695) ijhsr.orgsemanticscholar.org. Further purification is then carried out using various chromatographic techniques.

Below is a table summarizing the lignans isolated from Dysosma versipellis in one particular study:

| Compound Number | Compound Name | Type of Lignan |

| 1 | Dysosmarol | Monoepoxylignan |

| 2 | Podophyllotoxin | Aryltetralin lignan |

| 3 | 4'-Demethylpodophyllotoxin | Aryltetralin lignan |

| 4 | Deoxypodophyllotoxin | Aryltetralin lignan |

| 5 | 4'-Demethyldeoxypodophyllotoxin | Aryltetralin lignan |

| 6 | Diphyllin | Arylnaphthalene lignan |

The following table presents the concentration of key aryltetralin lignans found in the roots of Dysosma versipellis from a quantitative HPLC analysis:

| Compound | Concentration (mg/g of dried plant material) |

| Podophyllotoxin | 37.21 |

| Deoxypodophyllotoxin | 5.01 |

| 4'-Demethylpodophyllotoxin | 2.75 |

Research has also quantified the lignan content in the leaves of Podophyllum peltatum, revealing significant variation between different colonies. The table below shows the range of podophyllotoxin content found in various samples:

| Lignan | Content Range (% of dried leaf material) |

| Podophyllotoxin | 0.004 - 0.77 |

These isolation and quantification studies are crucial for establishing a sustainable supply of the natural precursors required for the semi-synthesis of this compound and its analogues for ongoing research.

Computational and Analytical Methodologies for Characterization and Study

Computational Chemistry Approaches

Computational chemistry provides invaluable tools for the preclinical investigation of compounds like Picropodophyllin-1-ethyl ether, offering insights into their potential as therapeutic agents by simulating their behavior at a molecular level.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related compounds, docking studies are instrumental in understanding their interaction with biological targets. For instance, research on related podophyllotoxin (B1678966) derivatives has utilized molecular docking to explore binding modes with proteins like tubulin and topoisomerase II, which are key targets for their anticancer activity. These studies help elucidate the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For compounds like this compound, QSAR studies can predict the biological activity of novel derivatives based on their physicochemical properties or molecular descriptors. By analyzing a series of related podophyllotoxin analogues, researchers can build models that identify which structural features are critical for enhancing efficacy or reducing toxicity. These models serve as a predictive tool in the rational design of new, more potent derivatives, guiding synthesis efforts toward compounds with improved therapeutic profiles.

Molecular Dynamics Simulations and Conformational Analysis in Research

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its stability and conformational flexibility, both in isolation and when bound to a biological target. These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and can provide insights into the energetics of the binding process. This level of detail is crucial for a deeper understanding of the mechanism of action and for refining the design of analogues with optimized binding characteristics.

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of newly synthesized or isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Through various NMR experiments, such as ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped. This provides definitive information about the compound's connectivity and stereochemistry. The introduction of the 1-ethyl ether group would cause characteristic shifts in the NMR spectrum compared to the parent compound, picropodophyllin (B173353), particularly for the proton and carbon signals at and near the site of modification.

Below is a table representing typical NMR data that would be used to characterize such a compound, based on known data for related structures.

| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| H-1 | ~4.5-4.7 | C-1: ~75-80 |

| H-2, H-3 | ~2.8-3.2 | C-2, C-3: ~40-45 |

| H-4 | ~4.2-4.4 | C-4: ~65-70 |

| O-CH₂-CH₃ (ether) | ~3.5-3.7 (quartet) | O-CH₂-CH₃: ~60-65 |

| O-CH₂-CH₃ (ether) | ~1.1-1.3 (triplet) | O-CH₂-CH₃: ~14-16 |

| Aromatic Protons | ~6.0-7.0 | Aromatic Carbons: ~100-150 |

| Methoxy (B1213986) Protons | ~3.7-3.9 | Methoxy Carbons: ~55-60 |

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition. Furthermore, fragmentation patterns observed in MS/MS experiments can offer additional structural information, helping to verify the presence and location of the ethyl ether group and other substituents on the picropodophyllin scaffold.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. nih.gov The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. This absorption provides a unique spectral fingerprint of the molecule. For a complex organic molecule like this compound, which belongs to the lignan (B3055560) class of compounds, IR spectroscopy is invaluable for verifying its structural integrity by confirming the presence of key functional groups. nih.govfirsthope.co.in

The structure of this compound contains several characteristic functional groups that would produce distinct absorption bands in an IR spectrum. These include:

C-O-C (Ether) Stretching: Strong bands are expected from the multiple ether linkages, including the trimethoxyphenyl group, the dioxole ring, the furan (B31954) ring, and the specific 1-ethyl ether group. These typically appear in the 1000-1300 cm⁻¹ region.

C-H (Aromatic and Aliphatic) Stretching: Bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while bands just below 3000 cm⁻¹ correspond to aliphatic C-H stretching in the ethyl group and the core structure.

C=C (Aromatic) Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings. fishersci.com

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, researchers can confirm the molecular backbone and the identity of the functional groups, ensuring the compound's structure is consistent with that of this compound.

X-ray Powder Diffraction (XRPD) for Amorphous Form Characterization

X-ray Powder Diffraction (XRPD) is a primary technique for characterizing the solid-state nature of pharmaceutical materials, distinguishing between crystalline and amorphous forms. Crystalline solids produce a diffraction pattern with sharp, well-defined peaks due to their long-range molecular order, whereas amorphous materials lack this order and generate a broad, diffuse "halo" pattern. indigobiosciences.com

The physical form of an active pharmaceutical ingredient can significantly impact its solubility, stability, and bioavailability. selleckchem.com For related compounds like picropodophyllin, processes have been developed to produce a stable, amorphous form to potentially improve these properties. In such studies, XRPD is the definitive method to confirm that the resulting material is indeed amorphous and to monitor its stability over time. The absence of sharp crystalline peaks in the diffractogram confirms the amorphous state of the compound. nih.gov This characterization is crucial, as amorphous forms can be thermodynamically unstable and may tend to crystallize during storage. selleckchem.com Therefore, XRPD is used not only for initial characterization but also in stability studies to ensure the material remains in its amorphous form under various storage conditions.

Chromatographic Separations and Quantification Techniques

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. Its application is essential in the research and development of compounds like this compound for isolation, purification, and quantification.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans (B1203133) and their derivatives. nih.gov It is widely used for the separation, identification, and quantification of these compounds in various matrices, including crude plant extracts and pharmaceutical formulations. dergipark.org.trresearchgate.net The method's high resolution and sensitivity make it ideal for purity assessment and quality control. firsthope.co.in

A typical HPLC method for the analysis of this compound or related compounds would utilize a reverse-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. researchgate.net Separation is achieved based on the differential partitioning of the analyte between the two phases.

Table 1: Representative HPLC Method Parameters for Lignan Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.25% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). jfda-online.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min. |

| Detection | UV detector, often set at a wavelength where the aromatic rings show strong absorbance (e.g., 280-290 nm). |

| Temperature | Controlled, often ambient or slightly elevated (e.g., 25-30°C). |

This method allows for the effective separation of the target compound from impurities and related substances, providing reliable quantitative data based on the peak area relative to a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

For quantifying compounds in complex biological matrices like human serum or plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. researchgate.net This technique couples the powerful separation capabilities of HPLC with the precise detection and structural elucidation abilities of tandem mass spectrometry.

A validated LC-MS/MS method has been developed for the determination of the parent compound, picropodophyllin, in human serum. This method is crucial for pharmacokinetic studies. The sample preparation typically involves protein precipitation with a solvent like acetonitrile (B52724) to remove larger molecules. The supernatant is then analyzed. The method demonstrates high sensitivity, with a low limit of quantification (LOQ), and high accuracy.

Table 2: LC-MS/MS Method for Picropodophyllin Bioanalysis

| Parameter | Details |

|---|---|

| Chromatography | Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (2.5 mM hexylamine (B90201) and 5 mM formic acid in water) and Mobile Phase B (methanol). |

| Ionization | Positive mode electrospray ionization (ESI). |

| Detection | Selected Reaction Monitoring (SRM) with specific ion transitions for the analyte and internal standard. |

| Limit of Quantification (LOQ) | 0.01 µmol/L |

| Accuracy | Within ±15% of the theoretical value. |

| Inter-assay Precision | Did not exceed ±15%. |

Data derived from a study on the parent compound, picropodophyllin.

This robust method allows for the precise measurement of compound concentrations in patient samples, which is essential for understanding its absorption, distribution, metabolism, and excretion.

Thin-Layer Chromatography (TLC) Applications in Compound Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. chemicalbook.com It is particularly useful in the analysis of lignans for several purposes, such as screening plant extracts for the presence of the compound, monitoring the progress of chemical reactions, and checking the purity of fractions during isolation procedures. nih.govresearchgate.net

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent). youtube.com The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. youtube.com The separation is visualized under UV light or by staining with a chemical reagent. firsthope.co.in The position of the spot is characterized by its retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com

Cell-Based Assays for Functional Evaluation

Cell-based assays are indispensable tools for evaluating the biological activity of a compound in a physiologically relevant context. nih.gov For this compound, which is a derivative of the known Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor picropodophyllin, cell-based assays are used to determine its functional effects on cancer cells. selleckchem.com These assays can measure a variety of cellular processes, including cell proliferation, viability, apoptosis (programmed cell death), and the activity of specific signaling pathways. nih.gov

Research on the parent compound picropodophyllin has utilized various cancer cell lines to assess its anti-tumor activity. These assays typically involve treating the cells with the compound and measuring the outcome. For example, cell viability can be measured using assays that detect metabolic activity, while apoptosis can be quantified by measuring the activity of enzymes like caspases or by using flow cytometry. nih.gov Furthermore, the specific mechanism of action can be confirmed by measuring the phosphorylation status of IGF-1R and its downstream signaling proteins, such as Akt and Erk1/2, using techniques like Western blotting or ELISA. nih.govselleckchem.com These functional assays are critical for confirming that the compound retains its intended biological activity and for elucidating its mechanism of action at the cellular level. selleckchem.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Picropodophyllin |

| Podophyllotoxin |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Hexylamine |

| Akt |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on "this compound" to detail its effects in the requested analytical methodologies.

This compound is a distinct lignan, identified and isolated from plants such as Diphylleia sinensis. However, it is a much less studied compound than its well-known analogue, Picropodophyllin (PPP).

While extensive research exists for Picropodophyllin, detailing its effects in cell viability, proliferation, immunoblotting, and immunofluorescence assays, this information cannot be attributed to this compound, as they are separate chemical entities.

Consequently, a detailed, evidence-based article on the use of cell viability, proliferation, immunoblotting, and immunofluorescence assays for the specific study of this compound cannot be generated at this time due to the absence of published research focused on this isolated compound.

Challenges and Future Directions in Picropodophyllin 1 Ethyl Ether Research

Overcoming Formulation Limitations for Research Applications (e.g., Aqueous Solubility and Stability)

A primary obstacle in the preclinical and clinical development of picropodophyllin (B173353) and its derivatives, including the 1-ethyl ether, is its poor solubility in aqueous media. newdrugapprovals.orggoogle.com This inherent characteristic poses significant challenges for creating formulations that can deliver the compound effectively and consistently.

Aqueous Solubility: Picropodophyllin is described as being poorly soluble or even insoluble in aqueous solutions. newdrugapprovals.orgselleckchem.com This low solubility can lead to insufficient bioavailability and erratic plasma exposure when administered, particularly through oral routes. newdrugapprovals.orggoogle.com In a phase I clinical study of picropodophyllin administered as an oral suspension, unacceptable variability in drug exposure was observed both within individual patients and between different patients. newdrugapprovals.orggoogle.com Formulating an aqueous solution for therapeutic doses is difficult, if not impossible, due to this solubility issue. newdrugapprovals.org

Stability: Beyond solubility, the physical and chemical stability of picropodophyllin presents another layer of complexity. The compound is known to be physically unstable, with a tendency to convert from an amorphous to a crystalline form. newdrugapprovals.org Additionally, it exhibits chemical instability when in solution. newdrugapprovals.org These stability issues can impact the shelf-life, consistency, and ultimately the therapeutic efficacy of any formulation.

Future Formulation Strategies: To circumvent these limitations, research is moving towards innovative formulation strategies. One promising approach is the development of solid, stabilized amorphous forms of picropodophyllin. google.com Other techniques to enhance bioavailability for poorly soluble compounds include increasing the surface area through micronization or nanocrystal technology, and the addition of surfactants and polymers to improve dissolution. newdrugapprovals.org For injectable formulations, which are common for poorly soluble drugs, strategies such as the use of co-solvents, cyclodextrins for molecular encapsulation, and lipid-based delivery systems are being explored to enhance solubility. merckmillipore.com

| Formulation Challenge | Observed Issue with Picropodophyllin | Potential Future Research Solution |

|---|---|---|

| Aqueous Solubility | Poor to insoluble, leading to variable drug exposure. newdrugapprovals.orggoogle.com | Development of amorphous solid dispersions, use of surfactants and polymers. newdrugapprovals.org |

| Physical Stability | Transformation from amorphous to crystalline form. newdrugapprovals.org | Creation of stabilized amorphous formulations. google.com |

| Chemical Stability | Unstable in solution. newdrugapprovals.org | Solid dosage forms, lyophilization, or encapsulation techniques. |

Further Elucidation of Complex Mechanistic Pathways and Off-Target Effects

Initially, picropodophyllin was primarily investigated as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). selleckchem.comoup.com However, emerging evidence points towards a more complex pharmacological profile, including significant off-target effects that may contribute to its anti-cancer activity.

IGF-1R Independent Mechanisms: Several studies have demonstrated that picropodophyllin can induce mitotic arrest and cell death through mechanisms independent of IGF-1R inhibition. nih.govoncotarget.com A key finding is its ability to interfere with microtubule dynamics. oncotarget.comnih.gov Research has shown that picropodophyllin can depolymerize microtubules, leading to the formation of monopolar mitotic spindles and subsequent prometaphase arrest, ultimately resulting in mitotic catastrophe in cancer cells. oncotarget.com This effect on microtubules is reminiscent of its stereoisomer, podophyllotoxin (B1678966), which is a well-known tubulin inhibitor. nih.gov

Off-Target Effects and Cytotoxicity: The cytotoxic activity of picropodophyllin does not always correlate with the expression or phosphorylation status of IGF-1R in cancer cell lines. nih.gov In fact, its cytotoxicity profile often aligns more closely with that of known tubulin inhibitors. nih.gov It has been proposed that picropodophyllin may act as a reservoir for the spontaneous formation of its more potent stereoisomer, podophyllotoxin, thereby indirectly exerting its anti-mitotic effects. nih.gov Furthermore, picropodophyllin has been shown to inhibit downstream signaling of other tyrosine kinase receptors, an effect that appears to be linked to microtubule-related downregulation of receptors like the EGF receptor, rather than direct inhibition of IGF-1R. nih.gov

Future research on Picropodophyllin-1-ethyl ether must therefore look beyond IGF-1R and conduct comprehensive studies to delineate its full mechanistic profile. This includes detailed investigations into its effects on the cytoskeleton, its potential isomerization, and its interactions with other signaling pathways. Understanding these off-target effects is crucial for predicting both its efficacy and its potential side effects.

Advancements in Synthetic Methodologies for Novel Analogues

The development of novel analogues of picropodophyllin is a key strategy to improve its pharmacological properties, such as enhanced solubility, greater stability, increased potency, and better target selectivity. The rich history of synthetic modifications to its parent compound, podophyllotoxin, provides a strong foundation for this endeavor. ingentaconnect.comnih.govnih.govtandfonline.com

Lessons from Podophyllotoxin: Extensive structure-activity relationship (SAR) studies on podophyllotoxin have led to the development of clinically important anticancer drugs like etoposide (B1684455) and teniposide. ingentaconnect.comnih.govtandfonline.com These studies have explored modifications at various positions of the podophyllotoxin scaffold to overcome limitations such as toxicity and drug resistance. nih.govtandfonline.com For instance, alterations at the C-4 position have been a major focus, leading to the synthesis of a vast library of derivatives with diverse biological activities. nih.govnih.gov

Synthetic Strategies for Novel Analogues: Future synthetic efforts for this compound analogues could involve:

Modification of the Ethyl Ether Group: Exploring different ether or ester functionalities at the 1-position to modulate lipophilicity and metabolic stability.

Derivatization at the C-4 Position: Introducing various substituents at the C-4 hydroxyl group, a strategy that has proven successful for podophyllotoxin, to potentially alter the mechanism of action or improve efficacy. nih.govnih.gov

Ring A Modifications: Synthesizing analogues with expanded or heteroatom-containing A rings to explore new interactions with biological targets. ingentaconnect.com

Prodrug Approaches: Designing prodrugs that can be activated at the tumor site to enhance selectivity and reduce systemic toxicity. This has been a successful strategy for etoposide. ingentaconnect.comnih.gov

The asymmetric synthesis of podophyllotoxin analogues has also been a subject of intense research, providing methodologies to create stereochemically pure compounds, which is crucial for defining their specific biological activities. cdnsciencepub.com

Exploration of Novel Therapeutic Research Avenues and Indications

While the primary focus of picropodophyllin research has been on its anti-cancer properties, the unique mechanistic profile of this class of compounds opens up possibilities for their investigation in a broader range of diseases.

Current Anti-Cancer Research: Picropodophyllin has demonstrated efficacy in a variety of preclinical cancer models, suggesting potential therapeutic applications for this compound in:

Glioblastoma: In both in-vitro and in-vivo models, picropodophyllin has been shown to inhibit the growth of glioblastoma cells and induce significant tumor regression, even in intracerebral xenografts. oup.comwikipedia.org

Rhabdomyosarcoma: As a cancer that often overexpresses IGF-1R, rhabdomyosarcoma is a logical target. In-vitro studies have shown that picropodophyllin can induce massive apoptosis in rhabdomyosarcoma cell lines. wikipedia.org

Lung Cancer: Picropodophyllin has been investigated for its potential in non-small cell lung cancer (NSCLC) and has shown promise as a chemopreventive agent in a mouse lung tumor model. nih.govasco.org

Colorectal Cancer: Research suggests that picropodophyllin can suppress the growth of colorectal cancer cells and may enhance the efficacy of chemotherapy in resistant cell lines. spandidos-publications.com

Malignant Pleural Mesothelioma: Picropodophyllin has shown the ability to inhibit the growth of pemetrexed-resistant mesothelioma cells, indicating its potential in treating drug-resistant cancers. amegroups.org

Prostate Cancer: Studies have indicated that picropodophyllin can decrease the viability and inhibit the proliferation of human prostate cancer cells. jst.go.jp

Future Therapeutic Indications: Given its mechanism of action, particularly its impact on microtubule dynamics and various signaling pathways, future research could explore the utility of this compound in:

Neurodegenerative Diseases: Disorders like Alzheimer's disease are characterized by cytoskeletal abnormalities, and compounds that modulate microtubule stability could have therapeutic potential.

Inflammatory Diseases: The signaling pathways affected by picropodophyllin are also implicated in inflammatory processes.

Viral Infections: Some podophyllotoxin derivatives have shown antiviral activity, suggesting a potential avenue for investigation. tmrjournals.com

Integration of Multi-Omics and Network Pharmacology in Future Research Endeavors

To unravel the complex biology of this compound and to identify novel therapeutic opportunities, the integration of systems biology approaches like multi-omics and network pharmacology will be indispensable.

Network Pharmacology: This approach aims to understand the effects of drugs on a systems level by constructing and analyzing biological networks. nih.gov For a compound like this compound, which likely interacts with multiple targets, network pharmacology can help to:

Identify the full spectrum of its protein targets.

Elucidate the signaling pathways it modulates.

Predict its therapeutic effects and potential side effects.

Identify synergistic drug combinations.

Multi-Omics Integration: By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive understanding of the cellular response to this compound. This integrated approach can reveal:

Biomarkers for predicting patient response.

Mechanisms of drug resistance.

Novel drug targets and therapeutic indications.

Q & A

Q. What are the key structural characteristics of PPP1E, and how do they influence its molecular interactions in cancer models?

PPP1E is a tetrahydronaphthalene-derived compound with an ethyl ether functional group. Its structural features, including aromaticity and substituent positioning, enable selective binding to cellular targets like insulin-like growth factor-1 receptor (IGF-1R). Characterization techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography are critical for verifying structural integrity and predicting interaction mechanisms .

Q. What preclinical assays are recommended to evaluate PPP1E’s anticancer activity while minimizing cytotoxicity in normal cells?

- Cell viability assays : Use cancer cell lines (e.g., breast, prostate) with high IGF-1R expression and compare results to normal fibroblast controls.

- Dose-response studies : Establish IC50 values and therapeutic windows.

- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential changes. Normal cell toxicity can be mitigated by optimizing dose ranges and utilizing 3D co-culture models to mimic physiological conditions .

Q. How can researchers ensure reproducibility in synthesizing PPP1E for experimental use?

Follow standardized protocols for podophyllotoxin derivatization, including esterification and etherification steps. Validate purity via high-performance liquid chromatography (HPLC) and mass spectrometry. Document reaction conditions (e.g., temperature, solvent ratios) to minimize batch-to-batch variability .

Advanced Research Questions

Q. What experimental strategies address contradictory efficacy data for PPP1E across cancer subtypes?

- Mechanistic profiling : Compare IGF-1R expression levels and downstream signaling (e.g., PI3K/AKT pathway activation) in responsive vs. non-responsive cell lines.

- Genomic correlation : Use CRISPR screens to identify resistance-associated genes.

- Combination therapy : Test PPP1E with IGF-1R inhibitors or chemotherapy agents (e.g., paclitaxel) to overcome resistance .

Q. How can a PICOT framework be applied to design a clinical trial evaluating PPP1E’s safety and efficacy?

- Population (P) : Adults with IGF-1R-positive metastatic breast cancer.

- Intervention (I) : PPP1E administered intravenously at 10 mg/kg.

- Comparison (C) : Standard chemotherapy (e.g., doxorubicin).

- Outcome (O) : Progression-free survival at 6 months.

- Time (T) : 12-month follow-up. This structure ensures alignment with clinical endpoints and ethical considerations .

Q. What methodologies resolve PPP1E’s off-target effects in in vivo models?

- Pharmacokinetic studies : Track biodistribution using radiolabeled PPP1E to identify accumulation in non-target tissues.

- Toxicogenomics : Analyze liver/kidney gene expression post-treatment.

- Nano-delivery systems : Encapsulate PPP1E in liposomes to enhance tumor specificity .

Methodological Frameworks for PPP1E Research

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.